3-methoxy-1-phenyl-1H-pyrrole-2,5-dione
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Overview
Description
3-Methoxy-1-phenyl-1H-pyrrole-2,5-dione is a heterocyclic organic compound with the molecular formula C11H9NO3. It is a derivative of pyrrole, a five-membered aromatic ring containing one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-1-phenyl-1H-pyrrole-2,5-dione typically involves the reaction of maleic anhydride with aniline, followed by methoxylation. The reaction conditions often include the use of organic solvents such as acetone or ethyl acetate and catalysts to improve yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of continuous flow reactors can also enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-1-phenyl-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield amines or other reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrrole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of functionalized pyrrole derivatives .
Scientific Research Applications
3-Methoxy-1-phenyl-1H-pyrrole-2,5-dione has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-methoxy-1-phenyl-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may act by inducing apoptosis or inhibiting cell proliferation through various signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-1H-pyrrole-2,5-dione: Similar in structure but lacks the methoxy group, which can influence its reactivity and applications.
3-Ethenyl-4-methyl-1H-pyrrole-2,5-dione: Another derivative with different substituents that affect its chemical properties and uses.
1,1′-[1,3-Phenylenebis(methylene)]bis[3-methyl-1H-pyrrole-2,5-dione]: A more complex compound with additional functional groups, used in specialized industrial applications.
Uniqueness
3-Methoxy-1-phenyl-1H-pyrrole-2,5-dione is unique due to its methoxy group, which can enhance its solubility and reactivity in certain chemical reactions. This makes it a valuable intermediate in organic synthesis and a potential candidate for various scientific and industrial applications .
Properties
CAS No. |
558473-96-4 |
---|---|
Molecular Formula |
C11H9NO3 |
Molecular Weight |
203.19 g/mol |
IUPAC Name |
3-methoxy-1-phenylpyrrole-2,5-dione |
InChI |
InChI=1S/C11H9NO3/c1-15-9-7-10(13)12(11(9)14)8-5-3-2-4-6-8/h2-7H,1H3 |
InChI Key |
OTVKCQDHQRIFML-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=O)N(C1=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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